molecular formula C9H12N2O2 B1454980 Methyl (2,4-diaminophenyl)acetate CAS No. 643081-99-6

Methyl (2,4-diaminophenyl)acetate

Cat. No. B1454980
M. Wt: 180.2 g/mol
InChI Key: WGFWHNUTXPYEJO-UHFFFAOYSA-N
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Description

“Methyl (2,4-diaminophenyl)acetate” is a chemical compound that belongs to the class of organic compounds known as aminophenylacetates. It is commonly used in scientific research for its various applications, including its ability to act as a precursor in the synthesis of other organic compounds. The molecular formula of this compound is C9H12N2O2 .


Synthesis Analysis

The synthesis of “Methyl (2,4-diaminophenyl)acetate” involves the reaction of 2,4-diaminophenylacetic acid methyl ester with a 2-molar solution of trimethyl aluminum in toluene. This mixture is then heated for 60 minutes to 60° C .


Molecular Structure Analysis

The molecular structure of “Methyl (2,4-diaminophenyl)acetate” consists of a total of 27 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 ester (aliphatic), 2 primary amines (aromatic), and 1 secondary amine (aromatic) .

Scientific Research Applications

Organic Synthesis and Drug Intermediates

Research in organic synthesis often explores compounds with similar structures for the development of drug intermediates. For instance, the design of experiments for drug intermediates like methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, achieved through Grignard reaction, highlights the importance of such compounds in medicinal chemistry. These methodologies could potentially apply to the synthesis and application of methyl (2,4-diaminophenyl)acetate in drug development, emphasizing the compound's role in enhancing experimental skills and scientific research involvement (Min, 2015).

Environmental Remediation

The study on rapid degradation of environmental pollutants facilitated by acetate derivatives underlines the utility of acetate-based compounds in environmental science. For example, acetate can stimulate the degradation of pollutants like 2,4-dichlorophenoxyacetic acid under methanogenic conditions, suggesting that methyl (2,4-diaminophenyl)acetate could have applications in enhancing the biodegradation of environmental contaminants (Yang et al., 2017).

Advanced Materials and Chemical Engineering

The synthesis of new lavendamycin analogues, involving compounds structurally related to methyl (2,4-diaminophenyl)acetate, showcases the compound's potential in creating novel materials with specific properties. These analogues, developed through complex organic reactions, indicate the broader applicability of similar compounds in materials science and engineering for the development of new therapeutic agents (Nourry, Legoupy, & Huet, 2008).

Energy Storage and Conversion

In the realm of energy storage, research on the use of methyl acetate as a co-solvent in lithium-ion batteries underscores the relevance of acetate derivatives in improving battery performance. This suggests that methyl (2,4-diaminophenyl)acetate could potentially find applications in the development of electrolytes for high-performance batteries, demonstrating the compound's versatility across different research domains (Li et al., 2018).

Safety And Hazards

“Methyl (2,4-diaminophenyl)acetate” is considered hazardous. It is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 2-(2,4-diaminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFWHNUTXPYEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2,4-diaminophenyl)acetate

Synthesis routes and methods

Procedure details

The obtained 2,4-dinitrophenylacetic acid methyl ester (2.28 g) was added into tetrahydrofuran (50 ml), and was dissolved by stirring at room temperature. Sodium borohydride (0.76 g, 0.02 mole) and aluminum trichloride (1.33 g, 0.01 mole) were then added, and reaction was conducted for 2 hours at room temperature. After the reaction, water (10 ml) was added to completely react with the remaining reductant. Solvent was removed by distilling under a reduced pressure to obtain 2,4-diaminophenylacetic acid methyl ester (1.73 g, yield: 90%).
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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